METHYL 3-(AZIDOMETHYL)FURAN-2-CARBOXYLATE
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Overview
Description
Methyl 3-(azidomethyl)furan-2-carboxylate is an organic compound that belongs to the class of azido compounds It features a furan ring substituted with an azidomethyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(azidomethyl)furan-2-carboxylate can be synthesized through a multi-step process. One common method involves the azidation of a suitable precursor, such as methyl 3-(bromomethyl)furan-2-carboxylate, using sodium azide in the presence of a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for safety due to the presence of the azido group, which can be potentially explosive.
Types of Reactions:
Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Sodium azide (NaN₃): Used for azidation reactions.
Dimethylformamide (DMF): Common solvent for azidation reactions.
Palladium on carbon (Pd/C): Catalyst for reduction reactions.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Methyl 3-(azidomethyl)furan-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive compounds, including pharmaceuticals.
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(azidomethyl)furan-2-carboxylate depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Methyl 3-(bromomethyl)furan-2-carboxylate: A precursor used in the synthesis of methyl 3-(azidomethyl)furan-2-carboxylate.
Methyl 3-(hydroxymethyl)furan-2-carboxylate: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition and reduction reactions. This makes it a valuable intermediate in the synthesis of various bioactive and functional compounds.
Properties
CAS No. |
182815-73-2 |
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Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
methyl 3-(azidomethyl)furan-2-carboxylate |
InChI |
InChI=1S/C7H7N3O3/c1-12-7(11)6-5(2-3-13-6)4-9-10-8/h2-3H,4H2,1H3 |
InChI Key |
WTEZGWGTJMEWPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CN=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
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